4,5-Dichloro-2,6-difluoropyrimidine

Übersicht

Beschreibung

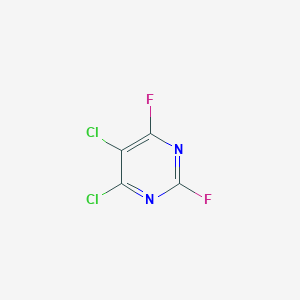

4,5-Dichloro-2,6-difluoropyrimidine is a heterocyclic aromatic compound with the molecular formula C4Cl2F2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and two fluorine atoms on the pyrimidine ring

Wirkmechanismus

Target of Action

Pyrimidines are known to play a crucial role in various biological processes, including dna synthesis and repair, signaling, and enzyme regulation .

Mode of Action

The mode of action of 4,5-Dichloro-2,6-difluoropyrimidine involves its interaction with its targets, leading to changes at the molecular level. The compound is used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound’s electron-deficient character makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in SM coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry. The compound’s role in these reactions suggests it may influence pathways related to the synthesis of complex organic molecules .

Pharmacokinetics

The compound’s chemical properties, such as its molecular weight of 18496 g/mol , may influence its pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in SM coupling reactions . By facilitating the formation of carbon-carbon bonds, the compound plays a crucial role in the synthesis of complex organic molecules. This can have significant implications at the cellular level, influencing processes such as DNA synthesis and repair .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as harmful/irritant and should be stored under argon . This suggests that exposure to certain environmental conditions, such as oxygen, may affect the compound’s stability and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2,6-difluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dichloro-2,6-difluoropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium fluoride, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of hydroxylated or dechlorinated derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4,5-Dichloro-2,6-difluoropyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural properties allow it to participate in various chemical reactions leading to biologically active molecules.

- Antiviral Agents : Research indicates that derivatives of this compound have shown potential as antiviral agents. For example, modifications of the compound have been investigated for their efficacy against viral infections such as hepatitis and influenza .

- Anticancer Research : The compound is also being studied for its role in developing anticancer drugs. Certain derivatives exhibit selective cytotoxicity towards cancer cells, making them candidates for further investigation in targeted cancer therapies .

Agrochemical Applications

The compound is significant in the agrochemical sector, primarily as an intermediate for synthesizing pesticides and herbicides.

- Pesticide Development : this compound is utilized in the synthesis of various crop protection agents. Its derivatives are effective against a range of pests and diseases affecting crops, contributing to enhanced agricultural productivity .

- Herbicide Formulations : The compound acts as a building block for herbicides that target specific weeds without harming crops. This selectivity is crucial for sustainable agricultural practices .

Material Science Applications

In addition to its applications in pharmaceuticals and agrochemicals, this compound finds utility in material sciences.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart desirable properties such as increased thermal stability and chemical resistance. Research is ongoing to explore its potential in developing advanced materials for industrial applications .

Case Study 1: Synthesis of Antiviral Compounds

A study focused on synthesizing antiviral agents derived from this compound demonstrated that specific modifications enhance antiviral activity against influenza viruses. The synthesized compounds were tested in vitro and showed promising results with IC50 values indicating effective inhibition of viral replication .

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing derivatives of this compound were evaluated for their effectiveness against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, highlighting the compound's potential as a viable pesticide alternative .

Safety and Environmental Considerations

While this compound has valuable applications, it is essential to consider its safety profile. According to safety data sheets:

- The compound is classified as having acute toxicity through dermal and inhalation exposure (Category 4) and may cause irritation to skin and eyes (Category 2) .

- Environmental impact assessments indicate that while the compound can be effective in pest control, proper handling and disposal are necessary to mitigate potential ecological risks .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,6-Dichloro-2,5-difluoropyrimidine

- 2,5-Dichloropyrimidine

- 4,6-Difluoropyrimidine

Uniqueness

4,5-Dichloro-2,6-difluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and potentially greater biological activity. Its unique structure also allows for the formation of a diverse range of derivatives, making it a valuable compound in synthetic chemistry and drug development .

Biologische Aktivität

4,5-Dichloro-2,6-difluoropyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, which include antiviral, anti-inflammatory, and anticancer effects. This article aims to consolidate the available research findings on the biological activity of this compound, focusing on its mechanisms of action and efficacy based on recent studies.

This compound can be synthesized through various chemical processes involving chlorination and fluorination of the pyrimidine ring. The presence of halogen atoms enhances its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research indicates that pyrimidine derivatives exhibit significant antiviral properties. For instance, a study highlighted that certain pyrimidine compounds demonstrated superior antiviral activity against both Oseltamivir-sensitive and resistant influenza strains. While specific data on this compound's antiviral efficacy is limited, its structural analogs have shown promising results in reducing viral loads in infected models .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidines has been extensively studied. In vitro assays have demonstrated that this compound can inhibit nitric oxide (NO) production in immune-activated cells. A related study found that 5-substituted 2-amino-4,6-dichloropyrimidines significantly suppressed NO production by at least 55% at concentrations as low as 50 µM . The most effective compound in this series was noted to have an IC50 value of approximately 2 µM.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 | NO production inhibition |

| Other derivatives | 36 | NO production inhibition |

The mechanisms through which this compound exerts its biological effects may involve the modulation of enzyme activities related to inflammatory pathways. Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, compounds with similar structures have demonstrated COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

- In Vitro Studies : In a controlled laboratory setting, mouse peritoneal cells were treated with various concentrations of this compound derivatives. The results indicated a dose-dependent suppression of NO production, confirming its potential as an anti-inflammatory agent.

- Animal Models : In vivo studies involving healthy mice showed that administration of pyrimidine derivatives resulted in significant reductions in inflammatory markers and improved survival rates in models of lethal infections .

Eigenschaften

IUPAC Name |

4,5-dichloro-2,6-difluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F2N2/c5-1-2(6)9-4(8)10-3(1)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIJUHNFHQYGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.